molecular formula C13H16Cl2N2 B13931339 1-(2-Benzylphenyl)hydrazine dihydrochloride

1-(2-Benzylphenyl)hydrazine dihydrochloride

Cat. No.: B13931339
M. Wt: 271.18 g/mol
InChI Key: AERFCIVWCJHJLE-UHFFFAOYSA-N
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Description

1-(2-Benzylphenyl)hydrazine dihydrochloride is an organic compound with the molecular formula C13H16Cl2N2. It is a derivative of hydrazine and is often used in various chemical reactions and research applications. This compound is known for its unique structure, which includes a benzyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Benzylphenyl)hydrazine dihydrochloride typically involves the reaction of benzylhydrazine with 2-chlorobenzaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then reduced to the desired hydrazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-(2-Benzylphenyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Benzylphenyl)hydrazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Benzylphenyl)hydrazine dihydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This compound can also interact with proteins and nucleic acids, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Benzylphenyl)hydrazine dihydrochloride is unique due to its combined benzyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

Molecular Formula

C13H16Cl2N2

Molecular Weight

271.18 g/mol

IUPAC Name

(2-benzylphenyl)hydrazine;dihydrochloride

InChI

InChI=1S/C13H14N2.2ClH/c14-15-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11;;/h1-9,15H,10,14H2;2*1H

InChI Key

AERFCIVWCJHJLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NN.Cl.Cl

Origin of Product

United States

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